molecular formula C8H6ClF2NO B1584146 2-chloro-N-(2,4-difluorophenyl)acetamide CAS No. 96980-65-3

2-chloro-N-(2,4-difluorophenyl)acetamide

Cat. No. B1584146
CAS RN: 96980-65-3
M. Wt: 205.59 g/mol
InChI Key: TUPPVAAGWXKMRC-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,4-difluorophenyl)acetamide” is a chlorinated organic compound with the molecular formula C8H6ClF2NO . It is a solid substance and has a molecular weight of 205.59 .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,4-difluorophenyl)acetamide” consists of a central carbon atom bonded to a chlorine atom, an amide group (NH2), and a 2,4-difluorophenyl group . The InChI code for this compound is 1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

“2-chloro-N-(2,4-difluorophenyl)acetamide” is a solid substance . It has a molecular weight of 205.59 . The InChI code for this compound is 1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Jansukra et al. (2021) on a similar compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, provides insights into its synthesis and structural properties, including intramolecular hydrogen bonding and crystal packing. This research highlights the compound's solvatochromic effects, which change with the solvent's polarity, suggesting potential applications in understanding solute-solvent interactions and designing responsive materials (Jansukra et al., 2021).

Potential in Pharmaceutical Research

  • The therapeutic effects of a similar compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, were studied by Ghosh et al. (2008), who found it effective in treating Japanese encephalitis. This demonstrates the potential of related compounds in antiviral research and drug development (Ghosh et al., 2008).

Applications in Material Science

  • A study by Ishmaeva et al. (2015) on 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides explored their conformations and potential applications in material science. This research can inform the design of materials with specific structural and electronic properties (Ishmaeva et al., 2015).

Use in Environmental Studies

  • Tront and Saunders (2007) investigated the fate of halogenated phenols, including chloroacetamides, in aquatic plants. Their study, using NMR techniques, is essential for understanding the environmental impact and behavior of such compounds (Tront & Saunders, 2007).

Nonlinear Optical Properties

  • Castro et al. (2017) conducted theoretical investigations into the nonlinear optical properties of crystalline acetamides, including 2-chloro-N-(2,4-difluorophenyl)acetamide. Their findings are crucial for applications in photonic devices and optical switches (Castro et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPPVAAGWXKMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352863
Record name 2-chloro-N-(2,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,4-difluorophenyl)acetamide

CAS RN

96980-65-3
Record name 2-Chloro-N-(2,4-difluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96980-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,4-difluorophenyl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2,4-difluoroaniline, (1.5 g, 11.6 mmol) in DCM (50 mL) was added triethylamine (1.9 mL, 13.9 mmol) followed by 2-chloroacetyl chloride (1.0 mL, 12.8 mmol). The reaction was warmed to RT and stirred for 2 h. The reaction mixture was concentrated, redissolved in EtOAc (50 mL) and washed with brine (50 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated to yield 2.2 g of crude product which was further purified by flash column chromatography using 1:1 EtOAc:hexanes as the eluent. 2.0 g of 2-chloro-N-(2,4-difluorophenyl)acetamide, (yield: 84%) was isolated.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Guo, Q Yang, J Xu, L Zhang, H Chu, P Yu… - Bioorganic & medicinal …, 2013 - Elsevier
Atrial fibrillation (AF) is one of the common arrhythmias that threaten human health. Kv1.5 potassium channel is reported as an efficacious and safe target for the treatment of AF. In this …
Number of citations: 27 www.sciencedirect.com
J Singh, PA Chawla, R Bhatia… - Letters in Organic …, 2021 - ingentaconnect.com
The present work reports the synthesis and screening of fifteen 2,5-disubstituted-4- thiazolidinones with different substitutions at imino and varied arylidene groups. The structures of the …
Number of citations: 2 www.ingentaconnect.com
T Pal, H Joshi, CS Ramaa - Anti-Cancer Agents in Medicinal …, 2014 - ingentaconnect.com
Recent era aims at developing safer partial Peroxisome proliferator-activated receptor-γ (PPAR- γ) agonists in order to dodge the toxicity issues related to full agonists. With a view to …
Number of citations: 16 www.ingentaconnect.com
H Joshi, K Marulkar, V Gota… - Anti-Cancer Agents in …, 2017 - ingentaconnect.com
Background: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates the expression of many genes relevant to carcinogenesis. By analogy to …
Number of citations: 11 www.ingentaconnect.com

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